1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester
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Description
One of the SEROTONIN UPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)
Mechanism of Action
Target of Action
The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate , suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes .
Mode of Action
As an intermediate of bendamustine, it may share similar mechanisms, such as alkylating dna and rna, leading to dna strand breaks and apoptosis .
Biochemical Pathways
Given its structural similarity to bendamustine, it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
Some properties can be inferred from its chemical structure :
- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its small molecular weight (261.32 g/mol) .
- Distribution : The compound may distribute widely in the body due to its lipophilic nature .
- Metabolism : The compound is likely metabolized in the liver, although the specific enzymes involved are not known .
- Excretion : The compound is likely excreted in the urine and feces .
Result of Action
As an intermediate of bendamustine, it may induce dna damage and trigger apoptosis .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH of the environment, as well as the presence of other substances that could interact with the compound .
Properties
IUPAC Name |
ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGOLYNZBZPKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652641 |
Source
|
Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-73-5 |
Source
|
Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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